2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide is an organic compound with a unique structure that includes a thiazole ring, an amino group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-aminoethanol with acetic anhydride to form 2-amino-N-(2-hydroxyethyl)acetamide. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-hydroxyethyl)acetamide: Shares a similar hydroxyethyl group but lacks the thiazole ring.
2-aminothiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, an amino group, and a hydroxyethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS Number: 362003-35-8) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique chemical structure, which includes a thiazole ring and functional groups that contribute to its biological properties.
The molecular formula of this compound is C7H11N3O2S, with a molecular weight of 201.246 g/mol. Key physical properties include:
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 485.4 ± 40.0 °C at 760 mmHg
- Flash Point : 247.4 ± 27.3 °C
These properties suggest that the compound is stable under standard laboratory conditions but may require careful handling due to its potential toxicity .
Biological Activity Overview
Research has indicated that this compound exhibits significant anticancer and antimicrobial activities, making it a candidate for further pharmacological studies.
Anticancer Activity
A study focusing on lipid-like derivatives of thiazole compounds reported that synthesized derivatives, including those related to this compound, demonstrated selective cytotoxicity against various cancer cell lines. In vitro evaluations showed strong activity against human fibrosarcoma HT-1080 and mouse hepatoma MG-22A tumor cells while sparing normal mouse NIH 3T3 fibroblasts .
The mechanism of action appears to involve the induction of nitric oxide (NO) production, which plays a role in apoptosis and tumor inhibition. In vivo studies further confirmed the anticancer efficacy by inhibiting the growth of mouse sarcoma S-180 tumors .
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against both gram-positive and gram-negative bacteria as well as fungal strains. The results indicated that it possesses strong antimicrobial properties, showcasing significant inhibition of microbial growth at varying concentrations. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Organism | IC50 Value | Mechanism |
---|---|---|---|
Anticancer | HT-1080 (Fibrosarcoma) | <50 µM | Induction of NO production |
Anticancer | MG-22A (Hepatoma) | <30 µM | Apoptosis induction |
Antimicrobial | E. coli | <100 µg/mL | Membrane disruption |
Antimicrobial | S. aureus | <50 µg/mL | Metabolic interference |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features which facilitate interactions with biological macromolecules. The thiazole ring is known for its ability to participate in π-stacking interactions with nucleic acids and proteins, potentially leading to altered cellular functions.
Toxicity and Safety Profile
While the compound shows promising biological activities, it is crucial to consider its safety profile. Preliminary toxicity assessments suggest that high concentrations may lead to cytotoxic effects in non-target cells; thus, careful dosage regulation is necessary during therapeutic applications .
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-4-5(13-7(8)10-4)6(12)9-2-3-11/h11H,2-3H2,1H3,(H2,8,10)(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSFWJHQCLRXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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